molecular formula C24H29NO2 B1588781 Murrayanol CAS No. 144525-81-5

Murrayanol

Cat. No. B1588781
M. Wt: 363.5 g/mol
InChI Key: RTEIBQDXHHQYRJ-CXUHLZMHSA-N
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Description

“Murrayanol” is a natural carbazole alkaloid . It is derived from the leaves of Murraya koenigii . It has been recognized as an important class of potential therapeutic agents due to its various biological activities .


Synthesis Analysis

The synthesis of Murrayanol involves complex biochemical processes. The majority of these compounds are derived from 3-methylcarbazole as a common precursor . The tricyclic basic skeleton is formed via a prenylated 2-quinolone intermediate .


Molecular Structure Analysis

Murrayanol has a molecular formula of C24H29NO2 . It has a total of 58 bonds, including 29 non-H bonds, 17 multiple bonds, 6 rotatable bonds, 2 double bonds, 15 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 2 nine-membered rings, 1 aromatic hydroxyl, 1 ether (aromatic), and 1 Pyrrole .


Physical And Chemical Properties Analysis

Murrayanol is a crystalline compound . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

Scientific Research Applications

Flavonols and Coumarins in Murraya omphalocarpa

Murrayanol, identified as a new flavonol, was discovered in the ethanolic extract of Murraya omphalocarpa fruit. This study highlights its characterization alongside other known substances, suggesting its potential in phytochemical studies and possibly in pharmacological research (Wu, Tien, Arisawa, Shimizu, & Naokata, 1980).

Carbazole Alkaloids from Murraya koenigii

Murrayanol was isolated from the fruits of Murraya koenigii, indicating its significance in the study of carbazole alkaloids. This research aids in understanding the chemical composition of Murraya koenigii, which is vital for exploring its biological activities (Reisch, Goj, Wickramasinghe, Herath, & Henkel, 1992).

Bioactive Carbazole Alkaloids

Murrayanol demonstrated significant bioactivity in anti-inflammatory assays and exhibited antioxidant, mosquitocidal, antimicrobial, and topoisomerase I and II inhibition activities. This underlines its potential in therapeutic applications and as a lead compound in drug discovery (Ramsewak, Nair, Strasburg, Dewitt, & Nitiss, 1999).

Targeting Epstein-Barr Virus with Murrayanol

A study focused on the inhibitory potential of Murrayanol against Epstein-Barr virus nuclear antigen 1 (EBNA-1), showcasing its prospective role in antiviral therapy. Murrayanol's strong binding energy and interaction with EBNA-1 highlight its potential in addressing EBV-related health issues (Mathivadani, Smiline, & Priyadharsini, 2020).

properties

IUPAC Name

1-[(2E)-3,7-dimethylocta-2,6-dienyl]-7-methoxy-6-methyl-9H-carbazol-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29NO2/c1-15(2)7-6-8-16(3)9-10-19-22(26)12-11-18-20-13-17(4)23(27-5)14-21(20)25-24(18)19/h7,9,11-14,25-26H,6,8,10H2,1-5H3/b16-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTEIBQDXHHQYRJ-CXUHLZMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1OC)NC3=C2C=CC(=C3CC=C(C)CCC=C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1OC)NC3=C2C=CC(=C3C/C=C(\C)/CCC=C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301019966
Record name Murrayanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301019966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Murrayanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040698
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Murrayanol

CAS RN

144525-81-5
Record name 1-[(2E)-3,7-Dimethyl-2,6-octadien-1-yl]-7-methoxy-6-methyl-9H-carbazol-2-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=144525-81-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Murrayanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301019966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Murrayanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040698
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

161 °C
Record name Murrayanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040698
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
198
Citations
T Nagappan, P Ramasamy… - Natural product …, 2012 - journals.sagepub.com
… Carbazole alkaloids in the leaves, such as murrayanol, mahanine and mahanimbine, are known to be bioactive. Compounds isolated from the leaves of M. koenigii were found to …
Number of citations: 16 journals.sagepub.com
R Balakrishnan, D Vijayraja, SH Jo, P Ganesan… - Antioxidants, 2020 - mdpi.com
The discovery of several revitalizing molecules that can stop or reduce the pathology of a wide range of diseases will be considered a major breakthrough of the present time. Available …
Number of citations: 102 www.mdpi.com
V Mathivadani, AS SMILINE GIRIJA… - Acta …, 2020 - search.ebscohost.com
… In the present study, isomahanine, murrayanol and mahanimbine and the control acyclovir were docked against EBNA-1, resulting in a promising receptor-ligand complex. …
Number of citations: 131 search.ebscohost.com
RS Ramsewak, MG Nair, GM Strasburg… - Journal of agricultural …, 1999 - ACS Publications
… Fraction E eluting with hexane−acetone (4:1) from the VLC was purified by MPLC and preparative TLC to yield murrayanol (2) and mahanine (3), respectively. Compounds 1−3 were …
Number of citations: 285 pubs.acs.org
J Reisch, O Goj, A Wickramasinghe, HMTB Herath… - Phytochemistry, 1992 - Elsevier
… Two new carbazole alkaloids, isomahanine and murrayanol, have been isolated from the fruits of … The structures of isomahanine and murrayanol were confirmed by the formation of 9-…
Number of citations: 61 www.sciencedirect.com
N Salvi, GP Choudhary - Asian Journal of Pharmacy and Pharmacology, 2019 - ajpp.in
… solid lipid nanoparticles containing murrayanol for better management of diabetes mellitus. … Active constituent of leaves that is murrayanol was isolated and identified through HPLC and …
Number of citations: 1 ajpp.in
TS Wu, HJ Tien, M Arisawa, M Shimizu, M Naokata - Phytochemistry, 1980 - Elsevier
Separation of the ethanolic extract of the fruit of Murraya omphalocarpa afforded a new flavonol, murrayanol, which was characterized as 5,4′-dihydroxy-3,6,7,3′,5′-…
Number of citations: 23 www.sciencedirect.com
Y Tachibana, H Kikuzaki, NH Lajis… - Journal of agricultural …, 2001 - ACS Publications
… ( 14) reported antioxidant activity and other biological activities of mahanimbine, murrayanol, and mahanine isolated from M. koenigii. Murrayanol and mahanine showed very weak …
Number of citations: 383 pubs.acs.org
YC Tripathi, N Anjum, A Rana - Asian Journal of Biomedical and …, 2018 - researchgate.net
The chemical composition and the in vitro antifungal and antioxidant activity of essential oil of Murraya koenigii (L.) Spreng leaves have been studied. The yield of M. koenigii leaf …
Number of citations: 23 www.researchgate.net
A Patel - Journal of Medical Pharmaceutical and Allied Sciences, 2013 - jmpas.com
… Mahanimbine, murrayanol and mahanine are three carbazole alkaloids isolated from the acetone extract of the fresh leaves of Murraya koenigii. Of these three, murrayanol showed an …
Number of citations: 1 jmpas.com

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